4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid
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Overview
Description
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid is a chemical compound with a complex structure that includes a piperazine ring, a nitropyridine moiety, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the Boc protecting group. The nitropyridine moiety is then attached through a series of reactions that may include nitration, reduction, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control of reaction parameters and can significantly increase the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The Boc protecting group can be removed or substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic or basic conditions can be employed to remove the Boc group, with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the nitropyridine can produce various oxidized derivatives.
Scientific Research Applications
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Di-boc-piperazine-2-carboxylic acid: This compound also contains a piperazine ring with Boc protecting groups but lacks the nitropyridine moiety.
(S)-4-N-Boc-Piperazine-2-carboxylic acid: Similar in structure but without the nitropyridine group, making it less complex.
Uniqueness
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the nitropyridine moiety
Properties
Molecular Formula |
C15H20N4O6 |
---|---|
Molecular Weight |
352.34 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C15H20N4O6/c1-15(2,3)25-14(22)17-6-7-18(11(9-17)13(20)21)12-5-4-10(8-16-12)19(23)24/h4-5,8,11H,6-7,9H2,1-3H3,(H,20,21) |
InChI Key |
PMZJZOLCYIKXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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